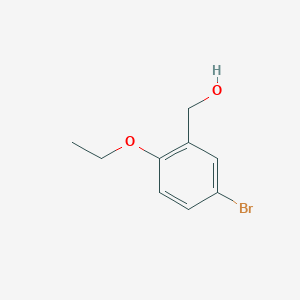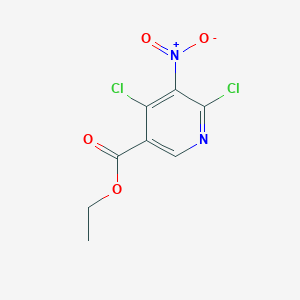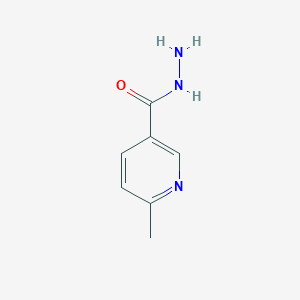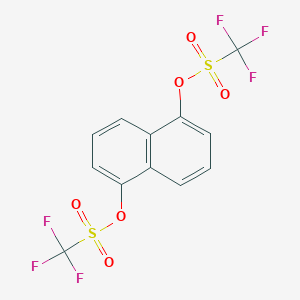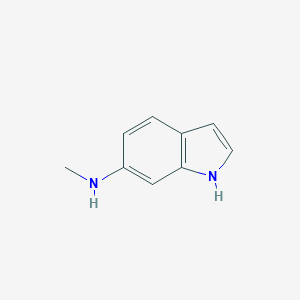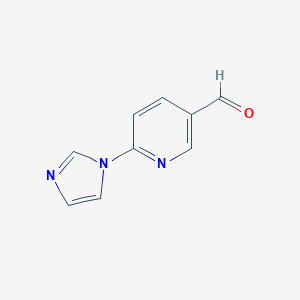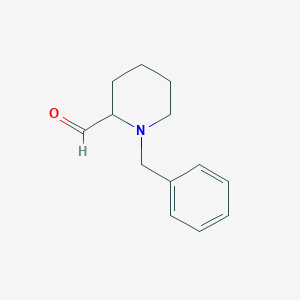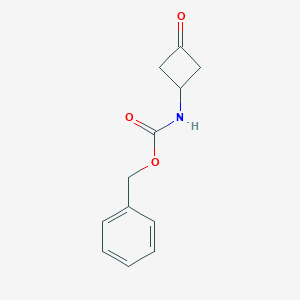
1,4,7,10-テトラベンジル-1,4,7,10-テトラアザシクロドデカン
概要
説明
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic ligand . It is a tetrabenzylated derivative of cyclam . In its solid state, it behaves as a fluoride receptor .
Synthesis Analysis
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane can be synthesized through improved routes . The product is obtained by crystallization after the reaction mixture is alkalized .Molecular Structure Analysis
The molecular structure of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is C36H44N4 . It is structurally simple, symmetrical, and polyfunctional .Chemical Reactions Analysis
The four benzyl groups of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane provide strong adsorption capacity for polycyclic aromatic hydrocarbons (PAHs) due to their π–π stacking interaction .Physical And Chemical Properties Analysis
The boiling point of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is 639.2±50.0 C at 760 mmHg and its melting point is 140-142 C . It has a molecular weight of 532.77 .科学的研究の応用
生体医用イメージング
1,4,7,10-テトラベンジル-1,4,7,10-テトラアザシクロドデカンはDOTAとしても知られており、診断イメージングの分野に大きな影響を与えてきました . これは、主要なすべてのイメージングモダリティに大きな影響を与える、医療診断で使用されている唯一の金属キレート剤です . これらには、磁気共鳴(MR)、陽電子放出断層撮影(PET)、単一光子放出コンピュータ断層撮影(SPECT)、および蛍光イメージングが含まれます .
金属イオンとの汎用性
DOTAは、さまざまな金属イオンを錯体化できるため汎用性があります . この汎用性は、DOTAの化学と、機能的な標的型デュアルモダリティイメージング剤を作成するためのこのマクロサイクルの置換ペンンダントアームの修飾に関する研究を促進してきました .
ランタニドとの使用
DOTAの主要な用途は、ランタニド系金属でした . これらには、MRIのためのガドリニウム、蛍光のためのユウロピウムとテルビウム、近赤外線イメージングのためのネオジムが含まれます .
ペプチドとの結合
DOTAはペプチドに簡単に結合できるため、PET、SPECT、放射線療法の分野で見られる標的型イメージング剤が生まれています . これらのモダリティでは、DOTAと錯体化するさまざまな放射性金属を使用します。たとえば、臨床PETスキャン用の64Cuと68Ga、SPECTと放射線療法用の111Inと90Yなどです .
工業規模での生産
1,4,7,10-テトラベンジル-1,4,7,10-テトラアザシクロドデカンは、ベンジルアジリジンのシクロテトラメリゼーションによって工業規模で調製できます
作用機序
Target of Action
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a tetrabenzylated derivative of cyclam . It primarily targets fluoride ions, behaving as a fluoride receptor in its solid state .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane. Factors such as temperature, pH, and the presence of other ions could potentially affect its ability to act as a fluoride receptor. It is stored under nitrogen and protected from light to maintain its stability .
Safety and Hazards
When handling 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
The versatility of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane and its derivatives, such as DOTA, has driven research into the chemistry of these compounds and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents . This has significant implications for the field of diagnostic imaging .
特性
IUPAC Name |
1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOJKUWHCFFUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330261 | |
| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18084-64-5 | |
| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18084-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane interact with metal ions, and what are the structural implications?
A1: 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane (TBCD) acts as a macrocyclic ligand, meaning it can bind to metal ions through its four nitrogen atoms. [, ] This forms a stable complex with a cavity size suitable for accommodating various transition metals. The benzyl groups on the TBCD structure can influence the geometry of the resulting complex, leading to distortions from ideal geometries like square planar or tetrahedral. [, ] For example, in a study involving a Co(II) complex, TBCD coordinated to the metal center in a tetradentate fashion, resulting in a distorted square pyramidal geometry. []
Q2: What spectroscopic techniques are commonly used to characterize complexes containing 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane?
A2: Several spectroscopic techniques are employed to characterize TBCD-containing complexes. X-ray crystallography can reveal the solid-state structure, including bond lengths and angles. [, ] Electron paramagnetic resonance (EPR) spectroscopy provides information about the electronic structure and coordination environment of paramagnetic metal centers. [] Resonance Raman (rRaman) spectroscopy can identify specific functional groups, such as metal-oxo bonds, within the complex. [] Additionally, X-ray absorption spectroscopy (XAS) techniques, including Extended X-ray Absorption Fine Structure (EXAFS), can probe the local coordination environment and oxidation state of the metal center. []
Q3: Has 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane been utilized in material science applications?
A3: Yes, TBCD's ability to strongly bind to metal ions makes it valuable in material science. For instance, it has been successfully incorporated into magnetic nanoparticles. [] Specifically, TBCD-modified Fe3O4 nanoparticles were developed for magnetic solid-phase extraction (MSPE) of polycyclic aromatic hydrocarbons (PAHs) from environmental water samples. [] The benzyl groups of TBCD facilitated strong π-π stacking interactions with the PAHs, enabling efficient and selective extraction. []
Q4: Have there been any computational studies on 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane-containing complexes?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to develop structural models and understand the electronic properties of TBCD-containing complexes. [] For example, DFT calculations were used to elucidate the hydrogen bonding interactions and the resulting polarization of Co-oxo bonds in a Co(IV)-oxo complex with a protonated TBCD ligand. [] These calculations provided insights into the complex's reactivity in hydrogen and oxygen atom transfer reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



